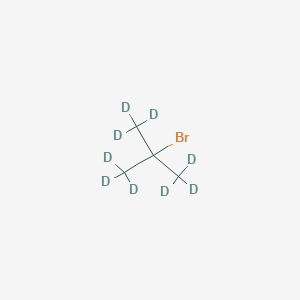

2-Bromo-2-methylpropane-d9

Vue d'ensemble

Description

2-Bromo-2-methylpropane-d9, also known as tert-butyl bromide-d9, is a deuterated compound with the molecular formula (CD3)3CBr. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylpropane-d9 can be synthesized through the bromination of 2-methylpropane-d9 (tert-butyl-d9) using bromine or hydrogen bromide in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds as follows:

Starting Material: 2-Methylpropane-d9

Reagent: Bromine (Br2) or Hydrogen Bromide (HBr)

Conditions: Radical initiator (UV light or peroxide)

The reaction mechanism involves the homolytic cleavage of the bromine molecule to form bromine radicals, which then abstract a hydrogen atom from the 2-methylpropane-d9, forming a tert-butyl radical. This radical reacts with another bromine molecule to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and reagents is crucial to maintain the isotopic purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution (SN1 Mechanism)

The hydrolysis of 2-bromo-2-methylpropane-d9 proceeds via an SN1 mechanism, as confirmed by kinetic studies on its non-deuterated analog1 . The reaction involves two steps:

-

Rate-determining step : Heterolytic cleavage of the C–Br bond to form a tertiary carbocation intermediate:

The deuterium labeling introduces a kinetic isotope effect (KIE), potentially slowing the reaction due to the stronger C–D bonds stabilizing the transition state1.

-

Fast step : Nucleophilic attack by hydroxide or water:

Kinetic Evidence

-

Rate equation : Rate = (zero-order with respect to ), confirming the unimolecular SN1 mechanism .

-

Experimental data for non-deuterated 2-bromo-2-methylpropane shows a linear relationship between rate and alkyl halide concentration .

| [RBr] (mol dm⁻³) | Time (s) | Rate (mol dm⁻³ s⁻¹) |

|---|---|---|

| 0.46 | 96 | |

| 0.55 | 82 | |

| 0.64 | 67 |

Data adapted from hydrolysis experiments .

Friedel-Crafts Alkylation

While not explicitly documented for the deuterated analog, tertiary alkyl halides like this compound are known to participate in Friedel-Crafts alkylation. The reaction proceeds via electrophilic aromatic substitution, where the carbocation intermediate forms a bond with an aromatic ring:

Kinetic Isotope Effects (KIE)

The C–D bond’s higher bond strength compared to C–H may reduce reaction rates in steps involving bond cleavage. For SN1 reactions, the KIE is typically small (<1.5) due to the carbocation’s stability minimizing isotopic influence1.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-2-methylpropane-d9 serves as a versatile reactant in organic synthesis. Its primary applications include:

- Alkylation Reactions : It is utilized for introducing the tert-butyl group into various substrates. The tertiary structure of this compound allows for the formation of stable carbocation intermediates, making it a valuable tool for nucleophilic substitution reactions .

- Friedel-Crafts Alkylation : This compound can facilitate the alkylation of aromatic compounds, enhancing the formation of complex organic molecules .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alcohols, ethers |

| Friedel-Crafts Alkylation | Alkylation of aromatic rings | Alkylated aromatic compounds |

| Intramolecular Cyclization | Formation of cyclic structures | Various cyclic organic compounds |

Analytical Chemistry

The compound is also critical in analytical chemistry due to its isotopic labeling capabilities:

- Mass Spectrometry (MS) : As a deuterated internal standard, it provides distinct mass shifts that aid in the quantification and identification of compounds in complex mixtures. The presence of deuterium allows for precise monitoring of reaction progress and product formation .

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The incorporation of deuterium alters the chemical environment experienced by neighboring nuclei, leading to unique NMR signals that can be analyzed to gain insights into molecular interactions and dynamics .

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application | Benefits |

|---|---|---|

| Mass Spectrometry | Quantification and identification | High sensitivity and specificity |

| NMR Spectroscopy | Analysis of molecular structure and dynamics | Enhanced resolution |

Case Study 1: Isotope Labeling in Drug Development

In a study published in The Journal of Organic Chemistry, researchers utilized this compound to label specific drug candidates. The deuterated compound allowed for tracking metabolic pathways and understanding pharmacokinetics in vivo, showcasing its importance in pharmaceutical research .

Case Study 2: Environmental Studies

A study explored the reactivity of halogenated alkanes, including this compound, in environmental systems. The isotopic labeling provided insights into degradation pathways and the behavior of these compounds in various ecosystems, emphasizing its role in environmental chemistry .

Mécanisme D'action

The mechanism of action of 2-bromo-2-methylpropane-d9 in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a proton and a bromide ion.

Comparaison Avec Des Composés Similaires

2-Bromo-2-methylpropane-d9 can be compared with other similar compounds such as:

2-Chloro-2-methylpropane-d9: Similar in structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity.

2-Bromo-2-methylpropane: The non-deuterated version, which is less useful in NMR studies due to the lack of deuterium labeling.

tert-Butyl alcohol-d9: The alcohol derivative, useful in different types of chemical reactions and studies.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and isotope tracing.

Activité Biologique

2-Bromo-2-methylpropane-d9, also known as tert-butyl bromide-d9, is a deuterated derivative of tert-butyl bromide. Its unique isotopic composition allows it to be used in various biochemical and pharmacological studies, particularly in understanding metabolic pathways and interactions with biological macromolecules. This article discusses the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C4BrD9

- Molecular Weight : 146.07 g/mol

- Density : 1.295 g/mL at 25°C

- Melting Point : -20°C

- Boiling Point : 72-74°C

- Flash Point : 16°C

- CAS Number : 42310-83-8

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, where it acts as an alkylating agent. This property is significant in the context of drug development and the study of molecular interactions within biological systems.

Interaction with Biological Macromolecules

Research indicates that halogenated alkanes, including this compound, can induce massive deadenylation of adenine-based nucleosides under physiological conditions. This suggests a potential mechanism for modulating RNA stability and function, which could have implications for gene expression regulation and therapeutic applications .

Case Study 1: Deadenylation of Nucleosides

A study investigated the effects of various halogenated alkanes on adenine-based nucleosides, revealing that this compound significantly contributed to the deadenylation process. The results demonstrated that this compound could alter the stability of RNA molecules, potentially affecting protein synthesis and cellular function .

Case Study 2: Pharmacokinetics and Metabolism

Deuterated compounds like this compound have been shown to influence pharmacokinetic properties due to their isotopic labeling. Research has highlighted that deuteration can enhance metabolic stability and alter the pharmacodynamics of drugs, making it a valuable tool in drug design . For instance, studies have indicated that deuterated analogs may exhibit reduced clearance rates, leading to prolonged therapeutic effects .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C4BrD9 |

| Molecular Weight | 146.07 g/mol |

| Density | 1.295 g/mL at 25°C |

| Melting Point | -20°C |

| Boiling Point | 72-74°C |

| Flash Point | 16°C |

| CAS Number | 42310-83-8 |

Propriétés

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSOPLXZQNSWAS-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746129 | |

| Record name | 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42310-83-8 | |

| Record name | 2-Bromo-2-(~2~H_3_)methyl(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42310-83-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.